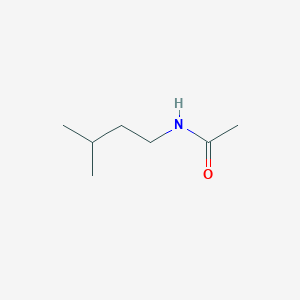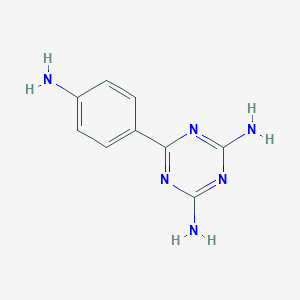
(2-Carboxyphenyl)hydroxymercury
描述
(2-Carboxyphenyl)hydroxymercury, also known as (2-carboxyphenyl)(hydroxy)mercury, is an organomercury compound with the molecular formula C7H6HgO3. This compound is characterized by the presence of a mercury atom bonded to a hydroxy group and a carboxyphenyl group. It is a derivative of benzoic acid and belongs to the class of organomercury compounds, which are known for their significant biological and chemical activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyphenyl)hydroxymercury typically involves the reaction of mercury(II) acetate with 2-carboxyphenylboronic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:
Hg(OAc)2+C7H5B(OH)2COOH→C7H6HgO3+by-products
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and quality control to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
(2-Carboxyphenyl)hydroxymercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide derivatives.
Reduction: Reduction reactions can convert it to mercury(0) or other lower oxidation state mercury compounds.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organomercury derivatives, such as mercuric oxide, alkylmercury compounds, and acylmercury compounds .
科学研究应用
Chemistry
In chemistry, (2-Carboxyphenyl)hydroxymercury is used as a reagent for the synthesis of other organomercury compounds. It serves as a precursor in the preparation of complex mercury-containing molecules.
Biology
The compound is utilized in biological research to study the effects of mercury on biological systems. It is used in enzyme inhibition studies and as a probe for investigating mercury’s interaction with biological molecules.
Medicine
In medicine, this compound has been explored for its potential use in diagnostic imaging and as a therapeutic agent. Its ability to bind to specific biological targets makes it a candidate for targeted drug delivery systems.
Industry
Industrially, the compound is used in the production of mercury-based catalysts and in the manufacturing of certain types of sensors and detectors .
作用机制
The mechanism of action of (2-Carboxyphenyl)hydroxymercury involves its interaction with biological molecules, particularly proteins and enzymes. The compound binds to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts normal cellular functions and can result in various biological effects. The molecular targets include enzymes such as carbonic anhydrase and other thiol-containing proteins .
相似化合物的比较
Similar Compounds
p-Hydroxymercuribenzoic acid: Similar in structure but with the hydroxy group in the para position.
Phenylmercury acetate: Contains a phenyl group bonded to mercury but lacks the carboxylic acid functionality.
Mercuribenzoic acid: Another derivative of benzoic acid with mercury but differing in the position of functional groups.
Uniqueness
(2-Carboxyphenyl)hydroxymercury is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with biological molecules makes it particularly valuable in research and industrial applications .
属性
IUPAC Name |
(2-carboxyphenyl)mercury;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-4H,(H,8,9);;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEUCOQWYWHEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[Hg].O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7HgO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



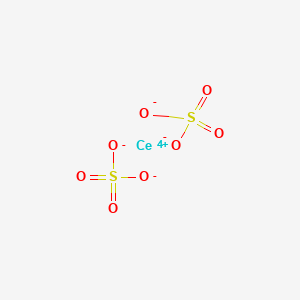
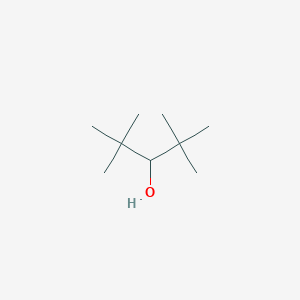
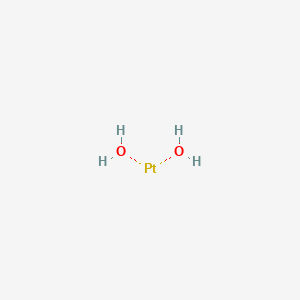
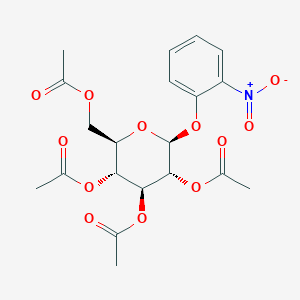
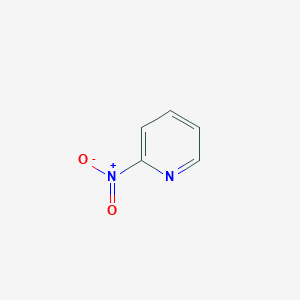
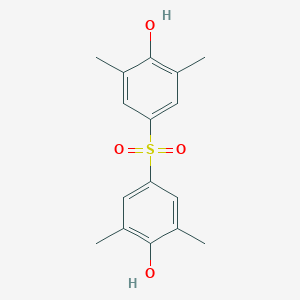
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
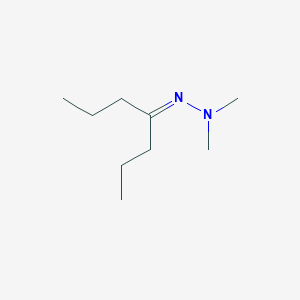
![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
